2-((Pyridin-2-ylmethyl)amino)nicotinonitrile (CAS 140693-09-0): A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery
2-((Pyridin-2-ylmethyl)amino)nicotinonitrile (CAS 140693-09-0): A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and coordination chemistry, bifunctional heterocyclic scaffolds serve as the architectural foundation for novel therapeutics and advanced materials. 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile (CAS 140693-09-0) is a highly versatile building block characterized by a nicotinonitrile core functionalized at the 2-position with a 2-picolylamine moiety[1].
This specific structural arrangement—combining an electron-deficient 3-cyanopyridine ring with a flexible, basic pyridin-2-ylmethylamino substituent—makes it an exceptionally valuable intermediate. Its primary utility lies in two domains:
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Medicinal Chemistry: It is a direct precursor for the synthesis of highly substituted pyrido[2,3-d]pyrimidines, a privileged pharmacophore in kinase inhibitor design (e.g., CDK4/6 and PI3K inhibitors)[2][3].
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Coordination Chemistry: The molecule possesses three strategically positioned nitrogen atoms (two pyridine nitrogens and one secondary amine), enabling it to act as a multidentate ligand for transition metal catalysis and luminescent complex formation.
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis via Nucleophilic Aromatic Substitution (SNAr), and step-by-step methodologies for its application in drug discovery.
Structural Profiling & Physicochemical Properties
Understanding the physicochemical profile of CAS 140693-09-0 is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the cyano group significantly lowers the pKa of the adjacent secondary amine, while the picolyl nitrogen remains basic, creating a distinct electronic dipole across the molecule.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description | Analytical Significance |
| Chemical Name | 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile | IUPAC standard nomenclature |
| CAS Registry Number | 140693-09-0 | Unique identifier for sourcing[4] |
| Molecular Formula | C12H10N4 | Confirmed via HRMS (m/z 211.0978 [M+H]⁺) |
| Molecular Weight | 210.24 g/mol | Optimal for fragment-based drug design (FBDD) |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Critical for kinase hinge-region binding |
| Hydrogen Bond Acceptors | 4 (N atoms + Cyano group) | Enhances solubility and target interaction |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Excellent membrane permeability profile |
| Rotatable Bonds | 3 | Allows conformational flexibility for chelation |
Synthesis & Retrosynthetic Analysis: The SNAr Mechanism
The most efficient and scalable route to synthesize 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile is via a Nucleophilic Aromatic Substitution (SNAr) .
Mechanistic Causality
The starting material, 2-chloronicotinonitrile, is highly activated toward nucleophilic attack. The causality here is strictly electronic: the nitrogen atom of the pyridine ring and the strongly electron-withdrawing cyano group (-CN) at the 3-position synergistically deplete electron density from the 2-position[5][6]. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, facilitating the attack by the primary amine of 2-picolylamine.
The reaction proceeds through a stabilized Meisenheimer complex intermediate. The cyano group acts as an electron sink via resonance, stabilizing the negative charge that develops on the ring before the expulsion of the chloride leaving group.
Figure 1: SNAr synthetic workflow for CAS 140693-09-0.
Protocol 1: Step-by-Step Synthesis of CAS 140693-09-0
This protocol is designed to be self-validating; the color change and precipitation serve as in-process controls.
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Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloronicotinonitrile (10.0 mmol, 1.38 g) in anhydrous ethanol (50 mL).
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Nucleophile Addition: Add 2-picolylamine (12.0 mmol, 1.30 g) dropwise at room temperature. The slight excess ensures complete consumption of the electrophile.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the 2-picolylamine nucleophile.
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Thermal Activation: Affix a reflux condenser and heat the mixture to 80°C for 6–8 hours. Monitor via TLC (EtOAc:Hexane 1:1). The reaction is complete when the starting material spot (higher Rf) is fully consumed.
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Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL).
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Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude product from hot ethanol to yield pure 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile as a crystalline solid.
Medicinal Chemistry Applications: The Pyrido[2,3-d]pyrimidine Pathway
The primary value of CAS 140693-09-0 in drug development is its role as a precursor to pyrido[2,3-d]pyrimidines [2][7]. This bicyclic system is a bioisostere of purine and is extensively utilized in the design of ATP-competitive kinase inhibitors.
Mechanistic Causality of Cyclization
The ortho-relationship between the cyano group (-C≡N) and the secondary amine (-NH-) is a classic setup for pyrimidine ring annulation. When reacted with cyclizing agents like formamidine acetate or guanidine under forcing conditions, the nitrile carbon undergoes nucleophilic attack, followed by intramolecular condensation with the secondary amine.
The resulting scaffold places the 2-picolyl group at a critical vector (often the N8 position of the resulting bicycle, depending on the exact condensation sequence), which is highly advantageous for probing the solvent-exposed regions or the hinge region of kinase active sites[3].
Figure 2: Cyclization pathway from CAS 140693-09-0 to kinase inhibitor scaffolds.
Protocol 2: Cyclization to a Pyrido[2,3-d]pyrimidine Scaffold
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Reaction Setup: Suspend 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile (5.0 mmol) and formamidine acetate (15.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL).
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Cyclization: Heat the mixture to 120°C under an inert argon atmosphere for 12 hours. Causality: High temperature is required to overcome the activation energy barrier for the initial nucleophilic attack on the nitrile carbon.
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Precipitation: Cool the dark reaction mixture to room temperature and pour it into ice-cold distilled water (100 mL) with vigorous stirring. The cyclized product will precipitate.
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Isolation: Filter the solid, wash sequentially with water and cold diethyl ether, and dry under high vacuum.
Trustworthiness & Self-Validating Analytical Protocols
To ensure scientific integrity, any synthesized batch of CAS 140693-09-0 must be validated using orthogonal analytical techniques. The following expected spectral data serves as a self-validating benchmark for researchers[8][9].
Table 2: Expected Analytical Validation Data
| Analytical Method | Expected Signals / Parameters | Structural Correlation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.35 (dd, 1H), 7.95 (dd, 1H) | Nicotinonitrile ring protons (C6 and C4) |
| δ 8.50 (d, 1H), 7.75 (td, 1H), 7.35 (d, 1H), 7.25 (dd, 1H) | 2-Picolyl ring protons | |
| δ 7.80 (t, 1H, exchangeable) | Secondary amine (-NH-) | |
| δ 4.65 (d, 2H) | Methylene bridge (-CH₂-) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 117.5 ppm | Nitrile carbon (-C≡N) |
| δ 158.0 ppm | C2 of nicotinonitrile (attached to amine) | |
| δ 46.5 ppm | Methylene carbon (-CH₂-) | |
| LC-MS (ESI+) | m/z 211.1[M+H]⁺ | Confirms molecular mass (210.24 + 1.01) |
| FT-IR (ATR) | ~2215 cm⁻¹ (sharp) | Nitrile stretch (C≡N) |
| ~3350 cm⁻¹ (broad) | N-H stretch |
Troubleshooting Note: If the SNAr reaction yield is low, it is frequently due to the hydrolysis of the nitrile group to an amide. Ensure all solvents are strictly anhydrous and avoid prolonged heating beyond the consumption of the starting material[10].
References
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ChemBK. 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile.[1] Available at:[Link]
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AA Blocks. 140693-09-0 | MFCD09930024 | 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile.[4] Available at:[Link]
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ResearchGate. Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives.[2] Available at:[Link]
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McGill University / Tsantrizos Group. Modular Assembly of Purine-like Bisphosphonates as Inhibitors of HIV‑1 Reverse Transcriptase.[3] Available at:[Link]
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MDPI. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.[5] Available at:[Link]
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